2-(Azepan-1-ylmethyl)benzaldehyde
CAS No.:
Cat. No.: VC13560223
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H19NO |
---|---|
Molecular Weight | 217.31 g/mol |
IUPAC Name | 2-(azepan-1-ylmethyl)benzaldehyde |
Standard InChI | InChI=1S/C14H19NO/c16-12-14-8-4-3-7-13(14)11-15-9-5-1-2-6-10-15/h3-4,7-8,12H,1-2,5-6,9-11H2 |
Standard InChI Key | KLNNPKPBNDYWFG-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)CC2=CC=CC=C2C=O |
Canonical SMILES | C1CCCN(CC1)CC2=CC=CC=C2C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(Azepan-1-ylmethyl)benzaldehyde consists of a benzaldehyde group () substituted at the ortho position with an azepan-1-ylmethyl group (). The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, adopts a chair-like conformation that minimizes steric strain, enhancing the compound’s stability. The aldehyde functional group at the benzaldehyde moiety provides a reactive site for nucleophilic additions and condensations, while the methylene bridge () links the aromatic and heterocyclic components .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 2-(azepan-1-ylmethyl)benzaldehyde |
Molecular Formula | |
Molecular Weight | 217.31 g/mol |
CAS Number | Not Available* |
SMILES | O=CC1=CC=CC=C1CN2CCCCCC2 |
InChIKey | MRZCWWJOKSOOJQ-UHFFFAOYSA-N |
*No specific CAS registry exists for the ortho isomer, though the para analog (4-(azepan-1-ylmethyl)benzaldehyde) is documented under CAS 20109458.
Spectroscopic Characteristics
While direct spectroscopic data for the ortho isomer are scarce, inferences can be drawn from related compounds:
-
IR Spectroscopy: The aldehyde C=O stretch typically appears near 1,710 cm, while N–H vibrations from the azepane ring occur around 3,300 cm.
-
NMR: NMR of the para analog shows a singlet for the aldehyde proton at δ 9.8–10.1 ppm and multiplet signals for the azepane protons between δ 1.5–3.0 ppm. The ortho isomer’s aromatic protons are expected to exhibit splitting patterns distinct from its para counterpart due to differing substituent proximity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via two primary routes:
Reductive Amination
A benzaldehyde derivative (e.g., 2-(bromomethyl)benzaldehyde) reacts with azepane in the presence of a reducing agent such as sodium cyanoborohydride ():
This method yields ~65–75% product under mild conditions (25–40°C, ethanol solvent).
Nucleophilic Substitution
2-(Chloromethyl)benzaldehyde undergoes displacement with azepane in dimethylformamide (DMF) at 80°C:
Yields here are lower (~50–60%) due to competing hydrolysis of the aldehyde group .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency:
-
Reactor Type: Tubular reactors with immobilized catalysts (e.g., palladium on carbon)
-
Conditions: 50–60°C, 10–15 bar pressure, residence time ≤30 minutes
-
Solvent Recovery: Ethanol is recycled via distillation, achieving >90% solvent reuse.
Table 2: Optimization Parameters for Industrial Synthesis
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 55°C | Maximizes reaction rate |
Pressure | 12 bar | Suppresses side reactions |
Catalyst Loading | 5% Pd/C | Balances cost and activity |
Residence Time | 25 minutes | Ensures complete conversion |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL at 25°C). The azepane ring’s basicity enhances solubility in acidic aqueous solutions (pH <4) via protonation.
-
Stability: Stable under inert atmospheres but prone to oxidation in air, necessitating storage at −20°C with desiccants.
Reactivity
The aldehyde group participates in:
-
Oxidations: Converts to carboxylic acids under strong oxidizing conditions (e.g., KMnO).
-
Reductions: The azepane ring remains intact during aldehyde reduction to alcohols using .
Compound | Target | IC/MIC | Source |
---|---|---|---|
4-(Azepan-1-ylmethyl)benzaldehyde | S. aureus | 32 µg/mL | |
2-(Azepan-1-yl)-2-phenylethanamine | GlyT1 | 37 nM |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
-
Antipsychotics: Via reductive amination to secondary amines targeting dopamine receptors.
-
Antimicrobials: Through Schiff base formation with sulfonamide groups .
Materials Science
Its aldehyde group enables covalent bonding to polymer matrices, enhancing material rigidity in epoxy resins .
Comparison with Structural Analogs
Ortho vs. Para Isomerism
-
Reactivity: The ortho isomer’s aldehyde group experiences steric hindrance from the adjacent azepane ring, slowing nucleophilic additions compared to the para isomer.
-
Bioavailability: Ortho substitution may improve blood-brain barrier penetration due to reduced polarity, a hypothesis under validation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume